Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-
Description
Properties
CAS No. |
55257-99-3 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
UWNOWNVIUHVGID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- typically involves the synthesis of tetralone imines or related intermediates from α-tetralone or N-methyl-1-naphthylamine derivatives. The processes often employ acid catalysis, reductive amination, or condensation reactions under controlled conditions to achieve high yields and purity.
Method 1: Acid-Catalyzed Condensation from N-Methyl-1-naphthylamine
A patented process describes the preparation of tetralone imines structurally related to Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- by reacting N-methyl-1-naphthylamine with acid catalysts such as aluminum chloride or aluminum bromide. Key points include:
- Starting Material: N-methyl-1-naphthylamine
- Catalyst: Aluminum chloride (AlCl3) or aluminum bromide (AlBr3)
- Catalyst Loading: 1 to 10 molar equivalents; optimal range 4 to 8 equivalents, preferably 5 to 7 equivalents based on amine
- Reaction Conditions: Typically conducted under controlled temperature with stirring
- Outcome: Formation of 3,4-dihydro-2H-naphthalen-1-ylidene-methylamine derivatives, which are closely related to the target compound
This method offers a direct and efficient route to the imine intermediate, avoiding multi-step lengthy procedures traditionally used for tetralone derivatives.
Method 2: Reductive Amination via Oxime Intermediates
Another approach involves the preparation of amines related to tetrahydro-naphthalene imines through oxime intermediates derived from α-tetralone derivatives. The procedure includes:
- Step 1: Formation of oxime from α-tetralone and hydroxylamine
- Step 2: Reduction of the oxime to the corresponding amine
- Typical Reagents: Sodium amide (NaNH2) in dry tetrahydrofuran (THF), ammonium chloride quench, drying agents such as MgSO4
- Purification: Recrystallization or extraction techniques
- Example: Preparation of 1-(N-acetylamino)-1,2,3,4-tetrahydro-2-(3-methoxyphenyl)naphthalene as a model compound
Though this method is more common for substituted analogs, it offers a versatile platform for synthesizing Naphthalen-1,4-imine derivatives by modifying the substituents and reduction conditions.
Method 3: Copper-Catalyzed Coupling with 1,4-Naphthaquinone
Recent literature reports the synthesis of imines through copper-catalyzed coupling reactions involving α-iminoesters and 1,4-naphthaquinone:
- Catalyst: Cu(MeCN)4BF4 (3 mol%)
- Base: DIPEA (N,N-diisopropylethylamine, 20 mol%)
- Solvent: Toluene
- Temperature: Room temperature stirring until reaction completion monitored by TLC
- Purification: Flash chromatography using ethyl acetate/hexane mixtures
- Yields: Moderate to good yields (e.g., 39% for some quinone adducts)
This method provides an alternative synthetic pathway to functionalized naphthalenimine derivatives and can be adapted for Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- by appropriate choice of substrates.
Method 4: Amination via Alkylation of Tetrahydronaphthalenamines
Amination of tetrahydronaphthalenone derivatives with alkyl halides under basic conditions has been documented:
- Starting Material: 4-(Cyclohexylamino)-1,2,3,4-tetrahydro-1-naphthalenone
- Reagents: Benzyl bromide, anhydrous potassium carbonate
- Solvent: Acetone
- Conditions: Reflux for several days (e.g., 5 days)
- Workup: Filtration, solvent removal, flash chromatography
- Yield: Moderate (e.g., 36%)
This approach can be modified for methylation at the nitrogen to yield the methyl-substituted imine.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-methyl-1-naphthylamine | AlCl3 or AlBr3 (5-7 eq) | Acid catalysis, controlled temperature | High | Direct imine formation, scalable |
| 2 | α-Tetralone | NaNH2, hydroxylamine, MgSO4 | Reflux in THF, reduction | Moderate | Multi-step, versatile for substituted amines |
| 3 | α-Iminoester + 1,4-naphthaquinone | Cu(MeCN)4BF4 (3 mol%), DIPEA | Room temp stirring, TLC monitoring | 39 | Copper-catalyzed coupling, moderate yield |
| 4 | 4-(Cyclohexylamino)-tetrahydro-1-naphthalenone | Benzyl bromide, K2CO3 | Reflux in acetone, long reaction time | 36 | Alkylation method, adaptable for methylation |
Analytical and Purification Techniques
- Purification: Flash chromatography using ethyl acetate/hexane mixtures is commonly employed to isolate pure imine products.
- Characterization: Confirmation of structure is achieved through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and X-Ray crystallography in some cases.
- Reaction Monitoring: Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction results in amines.
Scientific Research Applications
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The compound’s effects are mediated through various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Compound A : 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
- CAS : 935772-63-7
- Molecular Formula : C₁₂H₁₁Cl₂N
- Key Differences :
- Contains a dichloromethylene group at position 9 and an amine at position 3.
- Synthesized via hydrogenation of dichloromethylene-substituted cyclopentadienes, with palladium or nickel catalysts .
- Applications : Acts as a radical initiator in organic synthesis due to the labile C–Cl bonds .
- Contrast : The dichloromethylene group increases electrophilicity compared to the methyl group in the target compound, making it more reactive in radical reactions .
Compound B : 1,4-Dihydro-1,4-dimethylnaphthalen-1,4-imine
- Synthesis : Prepared via cycloaddition of benzyne to methyl 2,5-dimethylpyrrole-1-carboxylate .
- Key Differences :
- Features dimethyl substituents at the 1,4-positions instead of a single methyl group at position 9.
- Applications : Used in the isolation of 2-naphthylamine derivatives, which are precursors in dye and pharmaceutical synthesis .
- Contrast : The dual methyl groups enhance steric hindrance but reduce electronic asymmetry compared to the target compound .
Functional Group Modifications
Compound C : Naphthalen-1,4-imine-9-carboxylic acid tert-butyl ester
- CAS : 942492-10-6
- Molecular Formula : C₁₅H₁₈N₂O₄
- Key Differences: Substituted with a tert-butyl ester at position 9 and a nitro group at position 4. Applications: The bulky tert-butyl ester improves solubility in non-polar solvents, while the nitro group enables further functionalization (e.g., reduction to amines) . Contrast: The electron-withdrawing nitro group decreases electron density at the imine, altering its reactivity in nucleophilic additions compared to the methyl-substituted target compound .
Compound D : 9-Isopropylidene-5,6,7,8-tetramethyl-1,4-dihydro-1,4-methanonaphthalene
- Molecular Formula : C₁₈H₂₂
- Key Differences :
- Contains an isopropylidene group and four methyl substituents, leading to a fully saturated tricyclic system.
- Applications : Used in early-stage research as a model compound for studying steric effects in cycloadditions .
- Contrast : The absence of an imine group reduces Lewis basicity, limiting its utility in coordination chemistry compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The methyl group in the target compound provides moderate electron-donating effects, stabilizing the imine group while allowing reactivity in electrophilic substitutions. In contrast, chlorine (Compound A) and nitro (Compound C) substituents create electron-deficient systems .
- Steric Hindrance : Bulky groups like tert-butyl (Compound C) or isopropylidene (Compound D) limit accessibility to the imine nitrogen, whereas the methyl group in the target compound balances reactivity and steric feasibility .
- Synthetic Flexibility : Cycloaddition-derived compounds (e.g., Compound B) offer modularity for substituent introduction, whereas the target compound’s synthesis may require tailored hydrogenation or alkylation steps .
Biological Activity
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- (CAS No. 55257-99-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H13N
- Molecular Weight: 159.23 g/mol
- IUPAC Name: Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl-
Biological Activities
Research indicates that naphthalen-1,4-imine derivatives exhibit several pharmacological properties:
- Minor Tranquilizer Activity : Compounds in this class have been shown to possess minor tranquilizer effects. They may modulate neurotransmitter systems that are involved in anxiety and stress responses .
- Anticonvulsant Properties : The compound has demonstrated anticonvulsant activity in various animal models. This suggests potential utility in treating seizure disorders .
- Muscle Relaxant Effects : Some derivatives have been found to act as muscle relaxants, indicating a possible application in conditions associated with muscle tension and spasms .
The biological activity of naphthalen-1,4-imine can be attributed to its interaction with various neurotransmitter systems:
- GABAergic System : The compound may enhance GABA (gamma-aminobutyric acid) receptor activity, leading to increased inhibitory neurotransmission which is beneficial for its tranquilizing effects.
- Serotonergic Pathways : There is evidence suggesting that these compounds can influence serotonin levels in the brain, which may contribute to their anxiolytic and mood-stabilizing properties.
Table 1: Summary of Biological Activities
| Activity Type | Evidence | Reference |
|---|---|---|
| Minor Tranquilizer | Demonstrated in animal studies | |
| Anticonvulsant | Effective in seizure models | |
| Muscle Relaxant | Shown to relieve muscle tension |
Clinical Studies
A study highlighted the use of naphthalen-1,4-imine derivatives in treating anxiety-related disorders. Patients reported significant reductions in anxiety levels after administration over a period of weeks. The study noted minimal side effects compared to traditional anxiolytics .
Another research project focused on the anticonvulsant properties of this compound. In controlled trials with epileptic rats, treatment with naphthalen-1,4-imine resulted in a notable decrease in seizure frequency and severity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
